![molecular formula C11H20 B103331 7-Butylbicyclo[4.1.0]heptane CAS No. 18645-10-8](/img/structure/B103331.png)
7-Butylbicyclo[4.1.0]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Butylbicyclo[4.1.0]heptane, also known as Bicycloheptane or BCH, is a bicyclic organic compound that has been widely used in scientific research. Its unique chemical structure and properties make it an attractive option for various applications, including drug discovery, material science, and chemical synthesis.
Wirkmechanismus
The mechanism of action of 7-Butylbicyclo[4.1.0]heptane is not fully understood. However, it has been suggested that the compound may interact with various biological targets, including enzymes and receptors. This interaction may lead to changes in biochemical and physiological processes, resulting in various effects.
Biochemische Und Physiologische Effekte
Studies have shown that 7-Butylbicyclo[4.1.0]heptane may have various biochemical and physiological effects. For example, it has been shown to have anticonvulsant properties and may be useful in the treatment of epilepsy. Additionally, it has been shown to have analgesic properties and may be useful in the treatment of pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 7-Butylbicyclo[4.1.0]heptane in lab experiments is its unique chemical structure, which allows for the synthesis of various organic compounds. Additionally, it has been shown to have various biological activities, making it an attractive option for drug discovery and other applications. However, one of the limitations of using BCH is its relatively high cost, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the use of 7-Butylbicyclo[4.1.0]heptane in scientific research. One potential direction is the development of new synthetic methods for the compound and its derivatives. Additionally, further studies on the mechanism of action and biological activities of BCH may lead to the discovery of new therapeutic targets and applications. Finally, the use of BCH in material science and other areas may also lead to new discoveries and applications.
Synthesemethoden
The synthesis of 7-Butylbicyclo[4.1.0]heptane can be achieved through several methods. One of the most commonly used methods is the Diels-Alder reaction, which involves the reaction of butadiene and cyclopentadiene. This reaction results in the formation of a bicyclic compound that can be further modified to form BCH.
Wissenschaftliche Forschungsanwendungen
7-Butylbicyclo[4.1.0]heptane has been extensively used in scientific research due to its unique chemical and physical properties. It has been used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science.
Eigenschaften
CAS-Nummer |
18645-10-8 |
|---|---|
Produktname |
7-Butylbicyclo[4.1.0]heptane |
Molekularformel |
C11H20 |
Molekulargewicht |
152.28 g/mol |
IUPAC-Name |
7-butylbicyclo[4.1.0]heptane |
InChI |
InChI=1S/C11H20/c1-2-3-6-9-10-7-4-5-8-11(9)10/h9-11H,2-8H2,1H3 |
InChI-Schlüssel |
QCHZLACVEUNVHD-UHFFFAOYSA-N |
SMILES |
CCCCC1C2C1CCCC2 |
Kanonische SMILES |
CCCCC1C2C1CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



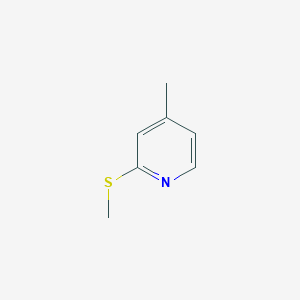

![5-Pyridin-4-yl-4-o-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B103250.png)


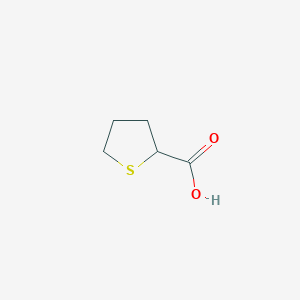

![N-[1-methyl-2-(1-piperidyl)ethyl]pyridin-2-amine](/img/structure/B103259.png)
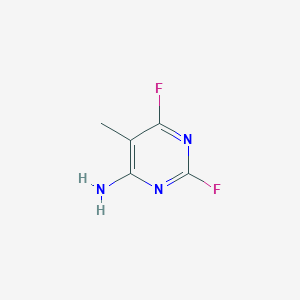
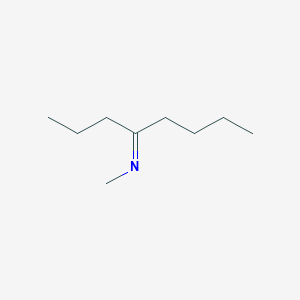
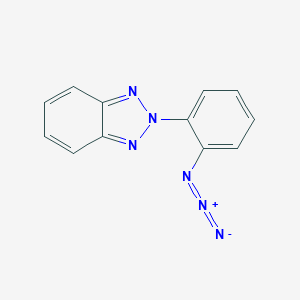
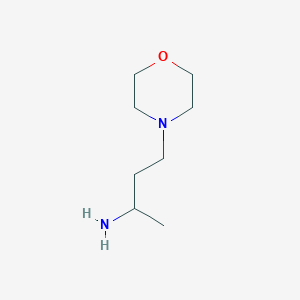
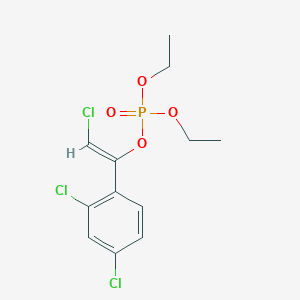
![(2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol](/img/structure/B103270.png)